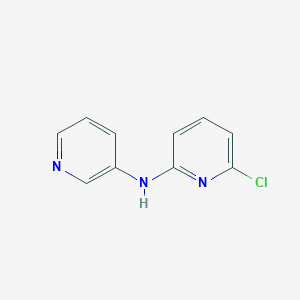

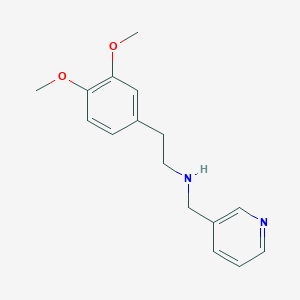

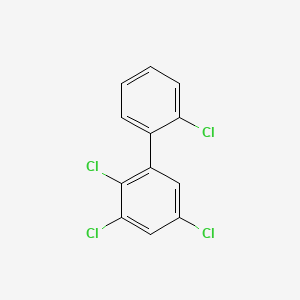

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-N-(pyridin-3-yl)pyridin-2-amine, otherwise known as 6-Cl-NPP, is a synthetic organic compound that has been used in a variety of research applications. It has been studied for its potential use in the treatment of various diseases and disorders, as well as its potential to serve as a catalyst in chemical synthesis.

Applications De Recherche Scientifique

Synthesis and Characterization

A novel methodology for the preparation of 6-substituted pyridin-3-yl C-nucleosides using 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine as a key intermediate was developed. This process involves palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations, providing a versatile approach for synthesizing nucleoside analogues with potential applications in nucleic acid chemistry and drug development (Joubert et al., 2007).

Another study explored the synthesis of 6-substituted 2(1H)-pyridon-3-yl C-2′-deoxyribonucleosides, further highlighting the utility of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine in generating nucleoside derivatives. These compounds show potential for chemical biology applications despite their instability, indicating a need for further investigation into their properties and applications (Chapuis et al., 2012).

Research into the rearrangements during aminations of halopyridines, involving a pyridyne intermediate, provided insights into the chemical behavior and potential reactivity of pyridine derivatives, including those related to 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine. This work contributes to a deeper understanding of the mechanisms underlying the synthesis of aminated pyridine compounds, which could be beneficial in designing novel synthetic routes for pharmaceuticals and materials science (Pieterse & Hertog, 2010).

Applications in Chemical Biology and Materials Science

The development of new 1-substituted 5-aminotetrazole energetic derivatives using 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine showcases its role in the synthesis of high-energy materials. These compounds exhibit significant thermal stability and explosive properties, indicating their potential use in propellants and explosives (Zhao Ku, 2015).

The study on protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine, provides valuable insights into the structural and electronic properties of these compounds. This research contributes to the understanding of intermolecular interactions in solid-state chemistry and could inform the design of materials with specific properties (Böck et al., 2021).

Propriétés

IUPAC Name |

6-chloro-N-pyridin-3-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFDTAFXFJULSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)